Cas no 2169796-98-7 ((2E)-4-(thiophen-3-yl)but-2-enoic acid)

(2E)-4-(Thiophen-3-yl)but-2-enoic acid is a thiophene-based unsaturated carboxylic acid featuring a conjugated double bond system. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules. The presence of both a thiophene ring and an α,β-unsaturated carboxylic acid moiety enhances its reactivity, enabling applications in cross-coupling reactions, Michael additions, and polymer chemistry. Its structural motif is valuable in medicinal chemistry for designing bioactive analogs. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic workflows. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in stereoselective transformations.
(2E)-4-(thiophen-3-yl)but-2-enoic acid structure
2169796-98-7 structure
商品名:(2E)-4-(thiophen-3-yl)but-2-enoic acid
CAS番号:2169796-98-7
MF:C8H8O2S
メガワット:168.212921142578
CID:6090813
PubChem ID:21649836

(2E)-4-(thiophen-3-yl)but-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-4-(thiophen-3-yl)but-2-enoic acid
    • EN300-1457084
    • SCHEMBL21962704
    • 2169796-98-7
    • インチ: 1S/C8H8O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h1,3-6H,2H2,(H,9,10)/b3-1+
    • InChIKey: NLBWLKSYOIITRV-HNQUOIGGSA-N
    • ほほえんだ: S1C=CC(=C1)C/C=C/C(=O)O

計算された属性

  • せいみつぶんしりょう: 168.02450067g/mol
  • どういたいしつりょう: 168.02450067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 65.5Ų

(2E)-4-(thiophen-3-yl)but-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457084-2.5g
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
2.5g
$3389.0 2023-06-06
Enamine
EN300-1457084-10000mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
10000mg
$7435.0 2023-09-29
Enamine
EN300-1457084-0.5g
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
0.5g
$1660.0 2023-06-06
Enamine
EN300-1457084-50mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
50mg
$1452.0 2023-09-29
Enamine
EN300-1457084-1000mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
1000mg
$1729.0 2023-09-29
Enamine
EN300-1457084-250mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
250mg
$1591.0 2023-09-29
Enamine
EN300-1457084-100mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
100mg
$1521.0 2023-09-29
Enamine
EN300-1457084-2500mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
2500mg
$3389.0 2023-09-29
Enamine
EN300-1457084-5000mg
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
5000mg
$5014.0 2023-09-29
Enamine
EN300-1457084-0.05g
(2E)-4-(thiophen-3-yl)but-2-enoic acid
2169796-98-7
0.05g
$1452.0 2023-06-06

(2E)-4-(thiophen-3-yl)but-2-enoic acid 関連文献

(2E)-4-(thiophen-3-yl)but-2-enoic acidに関する追加情報

(2E)-4-(thiophen-3-yl)but-2-enoic acid (CAS No. 2169796-98-7): An Emerging Compound in Medicinal Chemistry

(2E)-4-(thiophen-3-yl)but-2-enoic acid (CAS No. 2169796-98-7) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its thiophene moiety and but-2-enoic acid backbone, has been the subject of extensive research, particularly in the context of its pharmacological properties and therapeutic applications.

The thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, is a common structural motif in many biologically active molecules. It is known for its ability to modulate various biological processes, including enzyme inhibition, receptor binding, and signaling pathways. The presence of the thiophene ring in (2E)-4-(thiophen-3-yl)but-2-enoic acid suggests that this compound may exhibit similar bioactive properties.

The but-2-enoic acid backbone, on the other hand, adds to the compound's versatility. The double bond in the butenyl chain can undergo various chemical reactions, such as Michael addition and Diels-Alder reactions, which are important for the synthesis of more complex molecules. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for the compound's binding to biological targets.

Recent studies have explored the potential applications of (2E)-4-(thiophen-3-yl)but-2-enoic acid in various therapeutic areas. One notable area of research is its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have shown that (2E)-4-(thiophen-3-yl)but-2-enoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for anti-inflammatory drug development.

Another area of interest is the compound's potential as an anticancer agent. Cancer cells often exhibit dysregulated signaling pathways that promote cell proliferation and survival. Research has demonstrated that (2E)-4-(thiophen-3-yl)but-2-enoic acid can interfere with these pathways by modulating key enzymes and receptors involved in cancer progression. For example, it has been shown to inhibit the activity of protein kinases such as PI3K and AKT, which are frequently overactivated in cancer cells.

In addition to its pharmacological properties, the synthetic accessibility of (2E)-4-(thiophen-3-yl)but-2-enoic acid is another factor contributing to its appeal in medicinal chemistry. The compound can be synthesized through a series of well-established chemical reactions, including coupling reactions between thiophene derivatives and acrylate esters followed by hydrolysis to form the carboxylic acid. This synthetic route allows for easy modification of the molecule's structure, enabling researchers to fine-tune its properties for specific therapeutic applications.

The physicochemical properties of (2E)-4-(thiophen-3-yl)but-2-enoic acid have also been extensively studied. It has been found to have good solubility in organic solvents and moderate solubility in water, which facilitates its use in both in vitro and in vivo experiments. Its stability under various conditions has also been evaluated, ensuring that it remains active during storage and handling.

In conclusion, (2E)-4-(thiophen-3-yl)but-2-enoic acid (CAS No. 2169796-98-7) represents an exciting opportunity for further exploration in medicinal chemistry. Its unique combination of structural features and biological activities makes it a valuable candidate for drug development across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing our understanding of disease biology and developing novel therapeutic strategies.

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